molecular formula C11H9F3N4 B12079021 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine

2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine

Cat. No.: B12079021
M. Wt: 254.21 g/mol
InChI Key: NMKISMHUZCCWKX-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine is a pyrazine derivative featuring a hydrazinyl (-NH-NH₂) group at position 2 and a 3-(trifluoromethyl)phenyl substituent at position 2. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a versatile scaffold in medicinal and materials chemistry. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the hydrazinyl moiety contributes to hydrogen-bonding interactions, making the compound a candidate for targeting enzymes or receptors .

Properties

Molecular Formula

C11H9F3N4

Molecular Weight

254.21 g/mol

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]pyrazin-2-yl]hydrazine

InChI

InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-2-7(6-8)9-10(18-15)17-5-4-16-9/h1-6H,15H2,(H,17,18)

InChI Key

NMKISMHUZCCWKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CN=C2NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine typically involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 2,3-dichloropyrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyrazines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydrazide-Linked Pyrazine Derivatives
  • VPC-70127: A structurally related compound from features a pyrazine core connected to a 2-nitro-4-(trifluoromethyl)phenyl group via a hydrazide linker. Unlike the target compound, VPC-70127 includes a nitro group, which enhances electrophilicity and DNA-binding affinity.
  • Sitagliptin Intermediate Derivatives : describes 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-α]pyrazine derivatives. These compounds, with fused triazole-pyrazine cores, demonstrated potent inhibition of E. coli DNA gyrase (docking scores: -8.5 kcal/mol vs. -7.8 kcal/mol for ciprofloxacin). The CF₃ group at position 3 enhanced hydrophobic interactions with the enzyme’s active site .

Table 1: Hydrazide-Linked Pyrazine Derivatives

Compound Core Structure Substituents Biological Activity Reference
Target Compound Pyrazine 2-Hydrazinyl, 3-(3-CF₃-phenyl) N/A (Theoretical) -
VPC-70127 Pyrazine Hydrazide-linked 2-nitro-4-CF₃-phenyl Myc inhibition (IC₅₀ < 1 µM)
Sitagliptin Intermediate Triazolo[4,3-α]pyrazine 3-CF₃, sulfonyl groups E. coli DNA gyrase inhibition
Pyrazine vs. Pyridazinone Derivatives

Pyridazinones (e.g., ) replace pyrazine’s nitrogen atoms with a ketone, altering electronic properties. For example, 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives exhibit serotonin receptor affinity due to the electron-withdrawing ketone enhancing dipole interactions. However, pyrazines like the target compound may exhibit better solubility due to reduced polarity .

Table 2: Pyrazine vs. Pyridazinone Derivatives

Property Pyrazine Derivatives Pyridazinone Derivatives
Aromaticity High (planar, conjugated) Reduced (ketone disrupts conjugation)
Solubility Moderate (CF₃ increases lipophilicity) Lower (polar ketone group)
Bioactivity Enzyme inhibition (e.g., Myc, DNA gyrase) Receptor binding (e.g., serotonin)
Trifluoromethyl-Substituted Heterocycles
  • Pyrazole Derivatives : and describe 3,5-disubstituted pyrazoles with CF₃ groups. These compounds, synthesized via hydrazine and trifluoroacetylacetone condensation, showed enhanced thermal stability (>200°C) compared to pyrazines due to the saturated five-membered ring .
  • Quinoxaline Analogs: 2-Hydrazinyl-3-(trifluoromethyl)quinoxaline () shares the CF₃ group but has a fused benzene ring, increasing π-stacking capacity. This structural feature is exploited in optoelectronic materials .

Table 3: Trifluoromethyl-Substituted Heterocycles

Compound Heterocycle Substituents Application Reference
Target Compound Pyrazine 2-Hydrazinyl, 3-CF₃-phenyl Medicinal chemistry (potential) -
Pyrazole 2a-b () Pyrazole 3-CF₃, 5-methyl Materials science
Quinoxaline () Quinoxaline 2-Hydrazinyl, 3-CF₃ Optoelectronics

Substituent Effects on Bioactivity

  • Hydrazinyl Position: highlights that 6-substituted pyrazines (e.g., 6-dimethylamino derivatives) exhibit 1000-fold higher antiallergic activity (IC₅₀ = 4.6 × 10⁻¹⁰ M) than 3-substituted analogs due to optimized steric interactions with histamine receptors .
  • CF₃ Positioning : In -((4-CF₃-phenyl)ethynyl)pyrido[3,2-b]pyrazine derivatives showed potent transglutaminase 2 inhibition (Ki < 10 nM), whereas para-substituted CF₃ groups outperformed meta-substitution in binding affinity .

Biological Activity

2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazinyl group attached to a pyrazine ring, with a trifluoromethyl substituent on the phenyl moiety. This structural configuration enhances its reactivity and lipophilicity, which are critical for biological interactions.

The biological activity of 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to various biochemical effects, including enzyme inhibition and disruption of cellular processes. The trifluoromethyl group is known to enhance membrane permeability, facilitating the compound's entry into cells where it can exert its effects.

Antimicrobial Activity

Research indicates that 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial cell wall synthesis and function .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The hydrazinyl group may interact with specific proteins involved in cell cycle regulation, leading to cell death. Notably, derivatives of this compound have shown promising results against multiple cancer cell lines, suggesting potential for therapeutic applications .

Synthesis

The synthesis of 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine typically involves several steps:

  • Formation of the Pyrazine Core : Starting from appropriate precursors, the pyrazine ring is constructed through cyclization reactions.
  • Introduction of the Hydrazinyl Group : A hydrazine derivative is reacted with the pyrazine core to form the hydrazinyl-substituted compound.
  • Trifluoromethylation : The trifluoromethyl group is introduced using reagents such as trifluoroacetic acid or through nucleophilic substitution methods.

The overall yield and purity can vary based on the specific reaction conditions employed.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various hydrazone derivatives, including 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

CompoundMIC (µg/mL)Bacterial Strain
2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine64Staphylococcus aureus
128Escherichia coli

Study on Anticancer Activity

In another investigation focusing on anticancer properties, derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects .

Cell LineIC50 (µM)
MCF-715
HeLa20

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